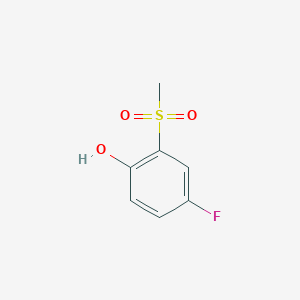
4-Fluoro-2-(metilsulfonil)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(methylsulfonyl)phenol is an aromatic compound characterized by the presence of a fluorine atom and a methylsulfonyl group attached to a phenol ring
Aplicaciones Científicas De Investigación
4-Fluoro-2-(methylsulfonyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Safety and Hazards
Direcciones Futuras
The future directions for the study of 4-Fluoro-2-(methylsulfonyl)phenol and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields. The green strategy for the synthesis of sulfone derivatives of p-methylaminophenol, for example, represents a promising direction for future research .
Mecanismo De Acción
Target of Action
4-Fluoro-2-(methylsulfonyl)phenol is a compound that has been found to be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s primary targets are the organoboron reagents used in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This is a process where formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 4-Fluoro-2-(methylsulfonyl)phenol plays a role, affects the biochemical pathway of carbon–carbon bond formation . This reaction is crucial in the synthesis of complex organic compounds .
Pharmacokinetics
It is known that the compound is used as a building block in the synthesis of active pharmaceutical ingredients (apis)
Result of Action
The result of the action of 4-Fluoro-2-(methylsulfonyl)phenol is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds . Additionally, some derivatives of the compound have shown antimicrobial and anti-inflammatory activities .
Action Environment
The action of 4-Fluoro-2-(methylsulfonyl)phenol is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions . The stability of the compound under these conditions contributes to the efficacy of the reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(methylsulfonyl)phenol typically involves the introduction of the fluorine and methylsulfonyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with a fluorinating agent and a sulfonylating agent under controlled conditions. For example, the reaction of 4-fluorophenol with methylsulfonyl chloride in the presence of a base such as pyridine can yield 4-Fluoro-2-(methylsulfonyl)phenol.
Industrial Production Methods
In industrial settings, the production of 4-Fluoro-2-(methylsulfonyl)phenol may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-(methylsulfonyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted phenols depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-methylphenol: Lacks the sulfonyl group, which can affect its reactivity and biological activity.
2-Fluoro-4-(methylsulfonyl)phenol: Positional isomer with different chemical properties.
4-Chloro-2-(methylsulfonyl)phenol:
Uniqueness
4-Fluoro-2-(methylsulfonyl)phenol is unique due to the combination of the fluorine and methylsulfonyl groups, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding interactions, while the methylsulfonyl group can improve its solubility and metabolic profile.
Propiedades
IUPAC Name |
4-fluoro-2-methylsulfonylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWNBJSKFLDCBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
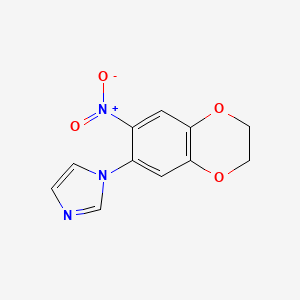
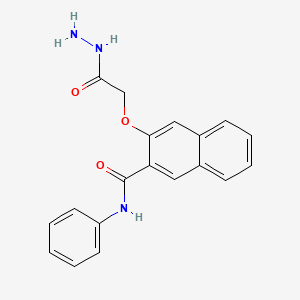

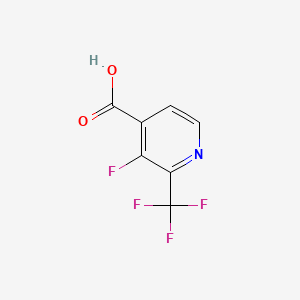


![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)
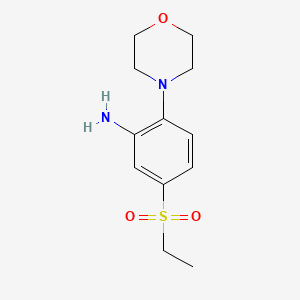
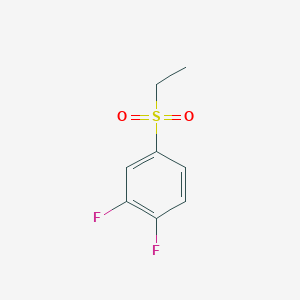
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)
![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline](/img/structure/B1328621.png)
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide](/img/structure/B1328622.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide](/img/structure/B1328623.png)
![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)
